(2-Hydroxymethyl-phenoxy)-acetic acid
Overview
Description
“(2-Hydroxymethyl-phenoxy)-acetic acid” is a chemical compound with the CAS Number: 97388-49-3 . It has a molecular weight of 182.18 and its IUPAC name is [2-(hydroxymethyl)phenoxy]acetic acid .
Synthesis Analysis
The synthesis of “this compound” can be achieved from 2-Hydroxybenzyl alcohol and Chloroacetic acid .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10O4/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4,10H,5-6H2,(H,11,12) .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a predicted density of 1.316±0.06 g/cm3 .Scientific Research Applications
Anti-inflammatory Applications
- Substituted (2-phenoxyphenyl)acetic acids have demonstrated significant anti-inflammatory activity. Particularly, [2-(2,4-Dichlorophenoxy)phenyl]acetic acid showcased a favorable combination of potency and low toxicity, making it a promising therapeutic agent (Atkinson et al., 1983).
Agricultural Applications
- Phenoxy acid herbicides, such as 2,4-Dichlorophenoxyacetic acid, are widely used in agriculture for weed control. They have been found to cause malformation of wheat spikes when sprayed during early growth stages (Bhan et al., 1976).
- Introgression of phenoxy herbicide resistance from wild radish to cultivated radish has been explored, indicating potential for developing herbicide-tolerant cultivars (Jugulam et al., 2014).
Analytical Chemistry Applications
- Phenoxy acid herbicides, including derivatives like 2,4-dichlorophenoxyacetic acid, have been the subject of studies focused on derivatization and gas chromatographic determination. This research contributes to the analytical methods for detecting and quantifying these compounds (Rompa et al., 2004).
Pharmaceutical Research
- Phenoxy acetic acid derivatives have been synthesized and evaluated for their potential as anti-mycobacterial agents, opening new avenues in the treatment of diseases like tuberculosis (Yar et al., 2006).
Environmental Science Applications
- The adsorption characteristics of phenoxy acid herbicides, such as 2,4-dichlorophenoxy-acetic acid, on granular activated carbon have been studied. This research is significant for understanding how to remove these compounds from water sources (Aksu & Kabasakal, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
Phenoxyacetic acid derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Phenoxyacetic acid, a related compound, is known to react via nucleophilic attack on the methylene carbon of the chloroacetic acid, forming an ether bond .
Biochemical Pathways
When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth .
Result of Action
Related compounds have been shown to induce rapid, uncontrolled growth in plants, leading to their death .
Action Environment
It’s worth noting that the activity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Properties
IUPAC Name |
2-[2-(hydroxymethyl)phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4,10H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFBOHKOJFLUKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305559 | |
Record name | (2-Hydroxymethyl-phenoxy)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97388-49-3 | |
Record name | (2-Hydroxymethyl-phenoxy)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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